molecular formula C23H23N3O4 B14918333 1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine

1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine

Cat. No.: B14918333
M. Wt: 405.4 g/mol
InChI Key: ABJNNXAXXJLGEN-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The presence of methoxy and nitro groups on the phenyl rings can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine typically involves the reaction of appropriate substituted benzaldehydes with ethylenediamine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imidazolidine ring can be opened under acidic or basic conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine involves its interaction with specific molecular targets. The presence of methoxy and nitro groups can influence its binding affinity and reactivity with enzymes or receptors. The imidazolidine ring may also play a role in stabilizing the compound’s structure and facilitating its interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)imidazolidine
  • 1,3-Bis(4-nitrophenyl)imidazolidine
  • 1,3-Bis(4-methoxyphenyl)-2-phenylimidazolidine

Uniqueness

1,3-Bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine is unique due to the combination of methoxy and nitro groups on the phenyl rings

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolidine

InChI

InChI=1S/C23H23N3O4/c1-29-21-11-7-18(8-12-21)24-15-16-25(19-9-13-22(30-2)14-10-19)23(24)17-3-5-20(6-4-17)26(27)28/h3-14,23H,15-16H2,1-2H3

InChI Key

ABJNNXAXXJLGEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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